molecular formula C7H3Cl2NO2S2 B13892342 7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride

7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride

Cat. No.: B13892342
M. Wt: 268.1 g/mol
InChI Key: NVPUSIVCMZJRQR-UHFFFAOYSA-N
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Description

7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride: is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a sulfonyl chloride group at the 2nd position of the thieno[3,2-b]pyridine ring system. Thienopyridines are known for their diverse pharmacological and biological activities, making them valuable in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride typically involves the chlorination of thieno[3,2-b]pyridine derivatives. One common method includes the reaction of thieno[3,2-b]pyridin-7-ol with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is carried out at 105°C for several hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

    Sulfinic Acids: Formed by reduction.

Mechanism of Action

The mechanism of action of 7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been studied as a kinase inhibitor, where it binds to the ATP-binding site of kinases, preventing their activity and thereby affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-Thieno[3,2-b]pyridine-2-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H3Cl2NO2S2

Molecular Weight

268.1 g/mol

IUPAC Name

7-chlorothieno[3,2-b]pyridine-2-sulfonyl chloride

InChI

InChI=1S/C7H3Cl2NO2S2/c8-4-1-2-10-5-3-6(13-7(4)5)14(9,11)12/h1-3H

InChI Key

NVPUSIVCMZJRQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C=C(SC2=C1Cl)S(=O)(=O)Cl

Origin of Product

United States

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